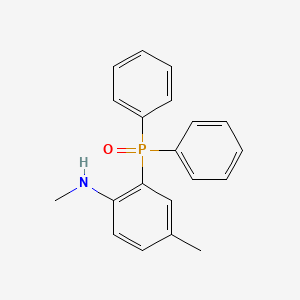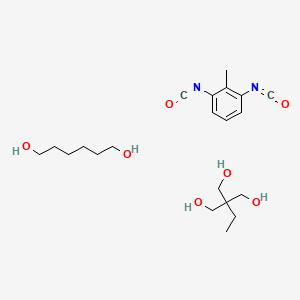
1,3-Diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexane-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Hexanediol, polymer with 1,3-diisocyanatomethylbenzene and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol is a complex polymer used in various industrial applications. This compound is part of the polyurethane family, which is known for its versatility and wide range of uses, from coatings and adhesives to foams and elastomers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves a polyaddition reaction between 1,6-hexanediol, 1,3-diisocyanatomethylbenzene, and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol. The reaction typically occurs in the presence of a catalyst, such as dibutyltin dilaurate, under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large reactors where the monomers are mixed and reacted under precise conditions to ensure uniformity and quality. The process may involve multiple stages, including pre-polymerization and final polymerization, to achieve the desired molecular weight and properties .
Chemical Reactions Analysis
Types of Reactions
This polymer primarily undergoes addition reactions due to the presence of isocyanate groups. These groups can react with various nucleophiles, such as alcohols and amines, to form urethane and urea linkages .
Common Reagents and Conditions
Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide.
Major Products
The major products formed from these reactions include modified polyurethanes with different functional groups, which can alter the physical and chemical properties of the polymer .
Scientific Research Applications
Chemistry
In chemistry, this polymer is used as a precursor for synthesizing other complex materials. Its reactivity with various nucleophiles makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this polymer can be used to create biocompatible materials for medical devices and drug delivery systems. Its ability to form hydrogels makes it suitable for tissue engineering applications .
Medicine
In medicine, the polymer is used in the development of controlled-release drug formulations. Its biocompatibility and degradability are crucial for ensuring safe and effective drug delivery .
Industry
Industrially, this polymer is used in the production of coatings, adhesives, and foams. Its versatility and durability make it a preferred material for various applications, including automotive and construction .
Mechanism of Action
The mechanism of action of this polymer involves the formation of urethane and urea linkages through the reaction of isocyanate groups with nucleophiles. These linkages provide the polymer with its characteristic properties, such as elasticity, toughness, and resistance to chemicals .
Comparison with Similar Compounds
Similar Compounds
Polyethylene glycol: Known for its hydrophilicity and use in biomedical applications.
Polypropylene glycol: Used in the production of polyurethanes with different mechanical properties.
Polytetramethylene ether glycol: Provides enhanced flexibility and resilience in polyurethanes.
Uniqueness
The uniqueness of 1,6-hexanediol, polymer with 1,3-diisocyanatomethylbenzene and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol lies in its ability to form highly durable and versatile polyurethanes. Its specific combination of monomers allows for the creation of materials with tailored properties for specialized applications .
Properties
CAS No. |
67815-86-5 |
|---|---|
Molecular Formula |
C21H34N2O7 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1,3-diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexane-1,6-diol |
InChI |
InChI=1S/C9H6N2O2.C6H14O3.C6H14O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-2-6(3-7,4-8)5-9;7-5-3-1-2-4-6-8/h2-4H,1H3;7-9H,2-5H2,1H3;7-8H,1-6H2 |
InChI Key |
JYESXRGJXQRMDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)CO.CC1=C(C=CC=C1N=C=O)N=C=O.C(CCCO)CCO |
Related CAS |
67815-86-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


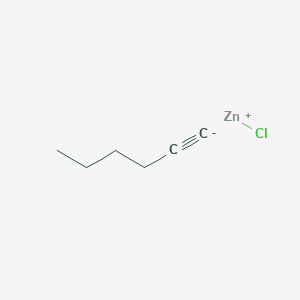
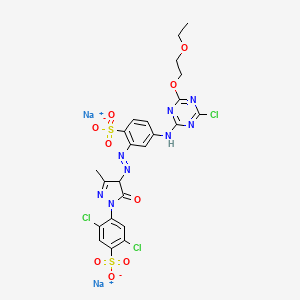
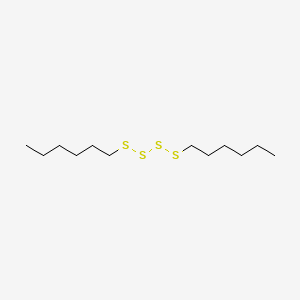
![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-propoxypropyl)-](/img/structure/B14476991.png)
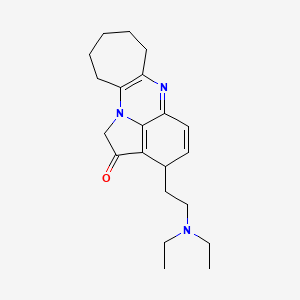
![Methyl 2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzoate](/img/structure/B14477014.png)
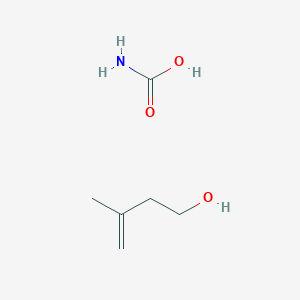
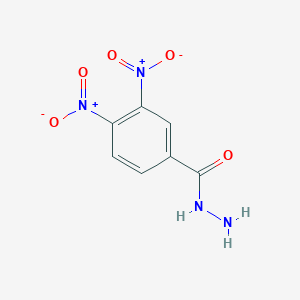

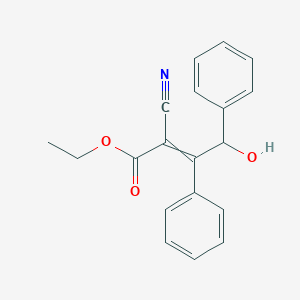
![4,4'-[(4-Decylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14477039.png)
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide](/img/structure/B14477045.png)
![{[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14477047.png)
